molecular formula C16H25NO3 B5154255 4-(1-azocanylmethyl)-2,6-dimethoxyphenol

4-(1-azocanylmethyl)-2,6-dimethoxyphenol

Cat. No.: B5154255
M. Wt: 279.37 g/mol
InChI Key: GJDBORDVUDWGCC-UHFFFAOYSA-N
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Description

4-(1-Azocanylmethyl)-2,6-dimethoxyphenol is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 1-azocanylmethyl group. The azocanylmethyl moiety consists of an eight-membered saturated azocane ring (containing one nitrogen atom) attached via a methylene linker.

Properties

IUPAC Name

4-(azocan-1-ylmethyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-19-14-10-13(11-15(20-2)16(14)18)12-17-8-6-4-3-5-7-9-17/h10-11,18H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDBORDVUDWGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4,5-Diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol (25b)

  • Structure : Features an imidazole ring substituted with diisopropyl groups at positions 4 and 3.
  • Pharmacokinetics : Exhibits metabolic stability against cytochrome P450 enzymes and higher oral plasma exposure compared to parent compound DPTIP .

4-(3’-Hydroxymethyloxiran-2’-yl)-2,6-dimethoxyphenol

  • Structure : Contains an epoxide (oxirane) ring with a hydroxymethyl substituent.
  • Bioactivity : Isolated from Aquilaria sinensis, this compound demonstrated antifungal activity against Staphylococcus aureus and MRSA .

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (15A)

  • Structure : Substituted with a hydroxypropyl chain.
  • Source: Produced via lignin hydrogenolysis .
  • Comparison : The hydroxypropyl group increases hydrophilicity, likely enhancing water solubility, whereas the azocanylmethyl group’s nitrogen may facilitate protonation-dependent solubility .

Antioxidant Activity

4-(((4-(5-((Aryidene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol (7a–7e)

  • Structure : Incorporates an oxadiazole-Schiff base hybrid.
  • Activity : Demonstrated potent antioxidant properties via DPPH radical scavenging, attributed to electron-donating oxadiazole and conjugated π-systems .
  • Comparison : The azocanylmethyl group’s tertiary amine may act as a radical scavenger, though its efficacy might be lower than that of oxadiazole derivatives due to reduced conjugation .

Pyridinyl-Substituted Derivatives (3c–3h)

  • Structure: 2,6-Dimethoxyphenol core with pyridinyl or terpyridinyl substituents.
  • Activity : Varied antioxidant profiles linked to substituent electronic effects; e.g., thiophene-containing derivatives (3g) showed enhanced activity due to sulfur’s electron-rich nature .
  • Comparison : The azocanylmethyl group’s lack of aromaticity may limit π-π interactions critical for antioxidant mechanisms in pyridinyl analogues .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : Imidazole-containing 25b and oxirane derivatives undergo phase I/II metabolism (e.g., glucuronidation), whereas the azocanylmethyl group’s steric bulk may hinder enzyme access, prolonging half-life.
  • Plasma Exposure : Azocanylmethyl’s lipophilicity could enhance tissue penetration but reduce aqueous solubility compared to hydroxypropyl (15A) or glucuronidated metabolites .

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